molecular formula C24H21N3O4S B2558444 N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 383895-41-8

N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Katalognummer: B2558444
CAS-Nummer: 383895-41-8
Molekulargewicht: 447.51
InChI-Schlüssel: FFHZBSVRXGFKKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a structurally complex molecule featuring:

  • A hexahydroquinolin-5-one core with a 3-cyano substituent and a 4-(furan-2-yl) group.
  • A sulfanyl bridge connecting the core to an acetamide moiety.
  • A 4-acetylphenyl group as the terminal substituent on the acetamide.

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S/c1-14(28)15-7-9-16(10-8-15)26-21(30)13-32-24-17(12-25)22(20-6-3-11-31-20)23-18(27-24)4-2-5-19(23)29/h3,6-11,22,27H,2,4-5,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHZBSVRXGFKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and cholinesterase inhibitory activities, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an acetylphenyl group and a hexahydroquinoline moiety. The presence of the furan and cyano groups contributes to its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have demonstrated that N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide exhibits significant anticancer properties.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values :
    • For MCF-7 cells: IC50 = 5.85 µM.
    • For A549 cells: IC50 = 21.3 µM.

These values indicate a potent inhibitory effect on cell proliferation compared to standard chemotherapeutic agents like doxorubicin .

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. Studies showed an increase in caspase-3 activity and a reduction in TNF-alpha levels, suggesting that the compound may trigger apoptotic pathways .

Cholinesterase Inhibition

The compound also demonstrates potential as an inhibitor of cholinesterase enzymes (AChE and BChE), which are crucial targets in the treatment of Alzheimer's disease.

Inhibition Assays

  • Inhibitory Activity : The compound showed competitive inhibition against AChE with an IC50 value of 10.4 µM.
  • Comparative Analysis : Compared to standard inhibitors like donepezil, this compound exhibited comparable or superior inhibitory effects .

Summary of Findings

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerMCF-75.85Apoptosis induction
AnticancerA54921.3Cell cycle arrest
Cholinesterase InhibitionAChE10.4Competitive inhibition

Case Studies

Several studies have investigated the biological activity of similar compounds with structural analogs to N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide:

  • Study on Benzamide Derivatives : Research indicated that benzamide derivatives exhibited significant anticancer properties with IC50 values ranging from 3 to 10 µM against various human cancer cell lines .
  • Thiazole Compounds : Thiazole-based compounds were also evaluated for their anticancer activity and showed promising results with notable growth inhibition across multiple cell lines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Preliminary studies indicate that N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide exhibits significant anticancer potential. Molecular docking simulations suggest that it may effectively bind to enzymes involved in cancer progression and inflammation . The compound's ability to interact with specific amino acids in enzyme active sites enhances its binding affinity and specificity.

Case Studies

  • In Vitro Studies : Research has shown that derivatives of this compound inhibit cell proliferation in various cancer cell lines. For example, compounds similar in structure have demonstrated percent growth inhibitions ranging from 51% to 86% against different cancer cell lines .
  • Molecular Docking Studies : Interaction studies have indicated potential binding to targets like 5-lipoxygenase (5-LOX), suggesting anti-inflammatory properties alongside anticancer activity .

Antimicrobial Properties

The structural components of N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide may also impart antimicrobial activity. Compounds with similar furan and cyano functionalities have shown effectiveness against various bacterial strains .

Other Biological Activities

The compound has potential applications beyond oncology and antimicrobial activity:

  • Anti-inflammatory Effects : The presence of the furan moiety is associated with anti-inflammatory properties in several studies .

Comparative Analysis with Related Compounds

A comparative analysis of N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide with structurally similar compounds highlights its unique biological profile:

Compound NameStructural FeaturesUnique Aspects
N-(3-acetylphenyl)acetamideAcetylated phenolic structureSimpler structure without thiol or cyano groups
3-Cyanoquinoline derivativesCyano group presentLacks furan moiety; different biological activity
Furan-containing compoundsFuran ring includedVarying substituents lead to different reactivities

This table illustrates how the unique combination of functional groups in N-(4-acetylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide may confer distinct biological properties not found in simpler analogs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes key structural features and reported activities of analogous compounds:

Compound Name Core Structure Substituents Biological Activity References
Target Compound Hexahydroquinolin-5-one 3-cyano, 4-(furan-2-yl), sulfanyl acetamide with 4-acetylphenyl Hypothesized: Anti-inflammatory, anti-exudative (based on analogs)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 1,2,4-Triazole Phenyl with F, Cl, OMe, Et, NO₂, Ac substituents Anti-exudative, anti-inflammatory (confirmed)
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Phenyl 2-aminophenyl sulfanyl, 4-methoxyphenyl acetamide Antimicrobial
N-(4-Hydroxyphenyl)acetamide Phenyl 4-hydroxyphenyl acetamide Common scaffold in analgesics (e.g., paracetamol derivatives)

Key Observations

Core Structure and Bioactivity
  • The hexahydroquinolin-5-one core in the target compound differentiates it from simpler phenyl or triazole-based analogs. This bicyclic system may enhance metabolic stability or receptor binding compared to monocyclic cores .
  • Triazole derivatives (e.g., 4-amino-5-(furan-2-yl)-triazole sulfanyl acetamides) demonstrate confirmed anti-exudative activity, suggesting that the target compound’s sulfanyl acetamide group and furan substituent may synergize for similar effects .
Substituent Effects
  • The 4-acetylphenyl group in the target compound contrasts with substituents like methoxy (in antimicrobial analogs) or hydroxy (in paracetamol-like drugs). Acetyl groups may modulate lipophilicity, influencing blood-brain barrier penetration or cytochrome P450 metabolism .
  • In triazole analogs, electron-withdrawing groups (e.g., NO₂, Cl) enhance anti-inflammatory activity, while electron-donating groups (e.g., OMe) reduce it. The acetyl group (moderately electron-withdrawing) in the target compound may optimize this balance .
Divergent Activities
  • The antimicrobial activity of 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide highlights how minor structural changes (e.g., methoxy vs. acetyl) can shift therapeutic focus. This underscores the importance of substituent selection in drug design.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing the biological activity of this compound, and how should controls be designed?

  • Methodology : In vivo anti-exudative activity can be evaluated using carrageenan-induced paw edema or similar inflammation models. Dose-response studies (e.g., 10 mg/kg) should include positive controls like diclofenac sodium (8 mg/kg) and vehicle controls. Data should be analyzed via ANOVA with post-hoc tests to compare efficacy .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing purity and structural integrity?

  • Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight (e.g., expected [M+H]+ ion) and NMR (¹H/¹³C) to verify substituent positions. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ≈ 250–300 nm. Cross-reference spectral data with deuterated analogs (e.g., deuterated acetamides) for isotopic validation .

Q. What synthetic routes are reported for analogous hexahydroquinolin-2-yl derivatives?

  • Methodology : Multi-step synthesis involving cyclocondensation of β-ketoesters with cyanoacetamide intermediates, followed by thiolation via nucleophilic substitution. Optimize reaction conditions (solvent: DMF, catalyst: K₂CO₃) using design of experiments (DoE) to minimize byproducts .

Advanced Research Questions

Q. How can computational reaction design improve the synthesis of hexahydroquinolin-2-yl derivatives?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers. Use ICReDD’s reaction path search methods to predict optimal conditions (e.g., temperature, solvent) and validate with small-scale experiments. Machine learning can analyze historical reaction data to prioritize high-yield pathways .

Q. What statistical approaches resolve contradictions in biological activity data across models?

  • Methodology : Employ meta-analysis to reconcile discrepancies. For example, if anti-exudative activity varies between murine and rat models, use mixed-effects models to account for interspecies variability. Confirm dose linearity via regression analysis and validate mechanisms using ex vivo assays (e.g., COX-2 inhibition) .

Q. How can structure-activity relationships (SAR) be established for the furan and hexahydroquinoline moieties?

  • Methodology : Synthesize analogs with substitutions at the furan (e.g., halogenation) and hexahydroquinoline (e.g., ketone → ester) positions. Test in vitro binding affinity (SPR or fluorescence polarization) and correlate with computational docking scores (AutoDock Vina). Use 3D-QSAR models to map steric/electronic contributions to activity .

Q. What strategies validate the role of the sulfanylacetamide group in target engagement?

  • Methodology : Conduct competitive inhibition assays with thiol-reactive probes (e.g., iodoacetamide derivatives). Use X-ray crystallography or cryo-EM to resolve ligand-protein complexes. Site-directed mutagenesis of cysteine residues in the binding pocket can confirm covalent interactions .

Notes

  • Advanced methodologies should integrate computational and experimental workflows for reproducibility .
  • SAR studies require systematic analog synthesis and multi-parametric bioactivity profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.